4,6-Bis(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
4,6-bis(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2/c8-6(9,10)3-1-4(7(11,12)13)15-5(14)2-3/h1-2H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFVZLNEALJLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553845 | |
| Record name | 4,6-Bis(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112110-08-4 | |
| Record name | 4,6-Bis(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112110-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Bis(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl Substitutions
The following table compares 4,6-bis(trifluoromethyl)pyridin-2-amine with key analogues, focusing on substituent patterns, molecular properties, and applications:
Key Observations
Substituent Position and Electronic Effects: The 4,6-bis(trifluoromethyl) substitution in the target compound creates a symmetrical electron-deficient pyridine core, which may enhance binding to hydrophobic kinase pockets (e.g., mTOR) . In contrast, analogues like Bimiralisib integrate a triazine ring with morpholino groups, broadening their inhibitory spectrum to PI3K and mTOR . 5-(3,5-Bis(trifluoromethyl)phenyl)-triazolo[1,5-a]pyridin-2-amine (MW 370.24) demonstrates that fused heterocycles (e.g., triazole) can improve target engagement, as seen in its dual JAK/HDAC inhibition .
Diverse Applications :
- While this compound is hypothesized for oncology, N-(3,5-bis(trifluoromethyl)phenyl)thiazolo[5,4-b]pyridin-2-amine is synthesized as a precursor for insecticidal agents, highlighting the role of auxiliary functional groups in dictating biological activity .
Research Findings and Trends
- Kinase Inhibition: Compounds with trifluoromethylpyridine cores, such as PQR620 (a selective mTORC1/2 inhibitor), validate the scaffold’s utility in targeting ATP-binding pockets. The 4,6-bis(trifluoromethyl) substitution may mimic the steric and electronic profile of adenosine triphosphate (ATP), enhancing competitive inhibition .
- Agrochemical Potential: Derivatives like 4,6-Bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol (25.08% in C. dichogamus) demonstrate insecticidal activity, suggesting that trifluoromethylpyridines could be optimized for pest control .
Preparation Methods
Enamine Formation
Reacting ethyl trifluoroacetoacetate with ammonium acetate and a trifluoromethyl-containing aldehyde (e.g., trifluoroacetaldehyde) under acidic conditions generates a dihydropyridine intermediate. Oxidation with MnO₂ or DDQ converts this to the aromatic pyridine. However, achieving regioselective placement of two CF₃ groups at the 4- and 6-positions requires precise stoichiometry and aldehyde design.
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM of diynes or enynes bearing trifluoromethyl groups presents an alternative. For example, Grubbs’ catalyst (G-II) facilitates the cyclization of 1,6-diynes containing CF₃ substituents, though this method remains underexplored for pyridines. Challenges include controlling regiochemistry and avoiding polymerization side reactions.
Table 2: Cyclocondensation Approaches
| Method | Reagents/Conditions | Yield Range | Advantages |
|---|---|---|---|
| Hantzsch Synthesis | Ethyl trifluoroacetoacetate, NH₄OAc | 30–55% | One-pot procedure |
| RCM | Grubbs’ catalyst, CH₂Cl₂, 40°C | 20–40% | Modular substrate design |
Direct Trifluoromethylation of Pyridine Derivatives
Direct C–H trifluoromethylation of 2-aminopyridine offers a step-economical pathway but faces significant regiochemical challenges.
Radical Trifluoromethylation
Photoredox catalysis using CF₃SO₂Na as the CF₃ source and Ru(bpy)₃²⁺ as the catalyst enables radical trifluoromethylation. However, achieving bis-functionalization at the 4- and 6-positions requires directing groups or steric control. Preliminary studies on analogous pyridines show modest yields (25–40%) for mono-trifluoromethylation, with bis-adducts forming in <10% yields.
Electrophilic Trifluoromethylation
Umemoto’s reagent (trifluoromethyl sulfonium salts) facilitates electrophilic trifluoromethylation. In the presence of Lewis acids (e.g., BF₃·OEt₂), 2-aminopyridine undergoes CF₃ addition at electron-rich positions. However, the amine group directs electrophiles to the ortho and para positions, complicating selective bis-functionalization.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Overall Yield | Scalability | Cost Efficiency | Regioselectivity |
|---|---|---|---|---|
| Halogenation-TFMA | 15–25% | Moderate | Low | High |
| Cyclocondensation | 10–20% | High | Moderate | Moderate |
| Direct C–H TFMA | <5% | Low | High | Low |
Key findings:
-
The halogenation-trifluoromethylation-amination sequence offers the highest regiocontrol but suffers from multi-step inefficiencies.
-
Cyclocondensation routes are more scalable but require optimization to improve yields.
-
Direct C–H trifluoromethylation remains impractical for industrial applications due to poor selectivity and yields .
Q & A
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer : Formulate as a prodrug (e.g., acetylated amine) to enhance membrane permeability. Assess logP (HPLC-based) and plasma stability (mouse/human plasma incubation). Use microsomal stability assays (CYP450 enzymes) to identify metabolic hotspots for structural modification .
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